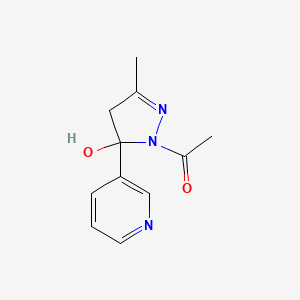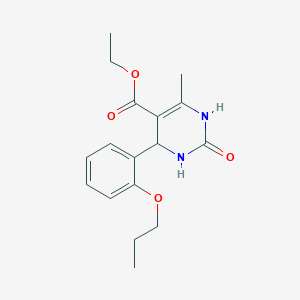![molecular formula C18H21N3OS B5180769 N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine, commonly known as PTTA, is a chemical compound with potential applications in scientific research. PTTA belongs to the class of compounds known as acylpiperidines, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of PTTA involves the inhibition of the dopamine, norepinephrine, and serotonin transporters. PTTA binds to the transporters and prevents the reuptake of these neurotransmitters into presynaptic neurons, leading to an increase in their extracellular concentrations. This results in enhanced neurotransmission and modulation of neural activity.
Biochemical and physiological effects:
The biochemical and physiological effects of PTTA are related to its mechanism of action. By increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin, PTTA can modulate the activity of neural circuits that are involved in the regulation of mood, behavior, and cognition. This can lead to changes in behavior, such as increased locomotor activity and improved cognitive performance.
実験室実験の利点と制限
One advantage of using PTTA in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin transporters. This allows researchers to study the effects of modulating these neurotransmitter systems specifically, without affecting other neurotransmitter systems. However, one limitation is that PTTA has not been extensively studied in vivo, and its effects on behavior and cognition in animal models are not well understood.
将来の方向性
There are several potential future directions for research on PTTA. One area of interest is the development of PTTA derivatives with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the study of PTTA in animal models of neuropsychiatric disorders, to determine its potential therapeutic effects. Additionally, the use of PTTA as a tool for studying the role of dopamine, norepinephrine, and serotonin in neural circuits involved in behavior and cognition could lead to a better understanding of these complex systems.
合成法
The synthesis of PTTA involves the reaction of 2-pyridinethiol with 3-piperidinone in the presence of phenylacetyl chloride. The resulting product is then purified through column chromatography. The yield of PTTA is typically around 60%.
科学的研究の応用
PTTA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. PTTA has been found to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in the regulation of mood, behavior, and cognition. This makes PTTA a potential candidate for the treatment of neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(14-23-17-10-4-5-11-19-17)21-12-6-9-16(13-21)20-15-7-2-1-3-8-15/h1-5,7-8,10-11,16,20H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMCEDWEXBDAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)

![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)